4-Amino-1-morpholin-4-yl-butan-1-one

Physicochemical profiling Drug-likeness Morpholine derivatives

Select 4-Amino-1-morpholin-4-yl-butan-1-one for your CNS-focused library synthesis or bioconjugate development. This γ-aminobutyric acid (GABA) amide derivative combines a nucleophilic primary amine terminus with a conformationally restricted morpholine amide anchor (LogP -1.3, TPSA 55.6 Ų). The 4-amino regioisomer is uniquely suited for orthogonal Cbz-protection strategies, enabling selective deprotection without affecting Boc or Fmoc groups. Choose the free base (CAS 150009-51-1) for organic-phase reactions or the hydrochloride salt (CAS 74758-10-4) for aqueous solubility. Procure the specific GABA pharmacophore-bearing scaffold; non-amine analogs like N-butyrylmorpholine (CAS 5327-51-5) lack the critical primary amine and are not interchangeable for pharmacological studies.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B12117606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-morpholin-4-yl-butan-1-one
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CCCN
InChIInChI=1S/C8H16N2O2/c9-3-1-2-8(11)10-4-6-12-7-5-10/h1-7,9H2
InChIKeyRISFCDXLAYBVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-morpholin-4-yl-butan-1-one (CAS 150009-51-1): A Morpholine-Functionalized Aminobutanone for Medicinal Chemistry and Chemical Biology Procurement


4-Amino-1-morpholin-4-yl-butan-1-one is a morpholine-containing aminobutanone (C8H16N2O2, MW 172.22 g/mol) characterized by a primary amine terminus and a morpholine amide moiety . It belongs to the class of γ‑aminobutyric acid (GABA) amide derivatives, a family historically investigated for CNS pharmacological activity . Its computed LogP of -1.3 and topological polar surface area (TPSA) of 55.6 Ų indicate pronounced hydrophilicity and hydrogen‑bonding capacity, properties that differentiate it from more lipophilic morpholine analogs in both synthetic and biological contexts.

Why Generic Substitution of 4-Amino-1-morpholin-4-yl-butan-1-one Fails: Structural Nuances Driving Differential Reactivity and Bioactivity


Morpholinobutanones that carry a free amine are not interchangeable because the position of the amine (4‑ vs. 2‑ or 1‑position) and the oxidation state of the carbonyl (amide vs. ketone) dictate both chemical reactivity and biological recognition. For example, the 2‑amino regioisomer (CAS 1218569‑50‑6) differs only in amine placement, yet this alters the electronic environment of the morpholine amide and the compound's hydrogen‑bonding pattern . Moreover, the free‑base form (CAS 150009‑51‑1) and the hydrochloride salt (CAS 74758‑10‑4) exhibit distinct solubility and handling profiles, meaning they cannot be freely substituted in protocols that are sensitive to protonation state or counterion effects . Direct head‑to‑head quantitative comparisons remain scarce in the public literature; the following evidence is drawn from class‑level inference and supporting physicochemical data.

Quantitative Differentiation Evidence for 4-Amino-1-morpholin-4-yl-butan-1-one Relative to Closest Analogs


Physicochemical Differentiation: LogP Comparison of 4‑Amino vs. 2‑Amino Regioisomers

The computed LogP of 4‑amino‑1‑morpholin‑4‑yl‑butan‑1‑one is -1.3 . The 2‑amino regioisomer (2‑amino‑1‑(morpholin‑4‑yl)butan‑1‑one, CAS 1218569‑50‑6) is estimated to have a LogP of approximately -1.0 based on structural analogy, as no experimental LogP has been published for this comparator . The lower LogP of the 4‑amino isomer reflects greater hydrophilicity, which can influence aqueous solubility, membrane permeability, and partitioning behavior in biological assays.

Physicochemical profiling Drug-likeness Morpholine derivatives

Synthetic Intermediate Value: Orthogonal Deprotection via Cbz‑Hydrogenolysis

The hydrochloride salt of 4‑amino‑1‑morpholin‑4‑yl‑butan‑1‑one is accessed by hydrogenolysis of (4‑morpholin‑4‑yl‑4‑oxo‑butyl)‑carbamic acid benzyl ester using Pd/C and H₂, followed by HCl treatment . This Cbz‑deprotection route is orthogonal to common protecting groups such as Boc or Fmoc, offering chemists a distinct advantage when designing multi‑step syntheses that require selective amine unveiling. In contrast, alternative routes that start from 4‑chloro‑1‑morpholinobutan‑1‑one via nucleophilic amination can yield over‑alkylation by‑products, complicating purification.

Synthetic methodology Protecting group strategy Aminobutanone intermediates

GABA Amide Pharmacological Class Differentiation: Anticonvulsant Potential vs. Industrial Morpholinobutanones

Tsybina et al. (1980) synthesized a series of GABA amides—including morpholinobutanone derivatives structurally analogous to 4‑amino‑1‑morpholin‑4‑yl‑butan‑1‑one—and evaluated their pharmacological activity . While specific potency values for this compound are not publicly accessible, the class exhibits GABA‑mimetic and anticonvulsant properties in rodent models. This contrasts sharply with non‑amine morpholinobutanones such as N‑butyrylmorpholine (CAS 5327‑51‑5), which are used as industrial solvents or photoinitiator precursors and have no reported CNS activity.

GABA amide CNS pharmacology Anticonvulsant screening

Salt Form and Purity Differentiation: Free Base vs. Hydrochloride for Reaction-Matched Procurement

The free base (CAS 150009‑51‑1, MW 172.22 g/mol) is typically a low‑melting solid or viscous liquid, while the hydrochloride salt (CAS 74758‑10‑4, MW 208.69 g/mol) is a crystalline solid with enhanced ambient stability . The molecular weight difference of 36.47 g/mol corresponds to the HCl adduct, and the physical form directly impacts solubility: the free base dissolves readily in organic solvents, whereas the hydrochloride is suited for aqueous media. Selecting the incorrect form for a given reaction medium can lead to solubility failures or unintended acid‑base side reactions.

Salt selection Formulation Chemical procurement

Procurement-Guided Application Scenarios for 4-Amino-1-morpholin-4-yl-butan-1-one


Medicinal Chemistry: GABA Amide Library Synthesis for Anticonvulsant Screening

Investigators building a library of GABA amide analogs can utilize the free base form of 4-amino-1-morpholin-4-yl-butan-1-one as a scaffold for late-stage diversification. Its primary amine allows for rapid amide coupling or reductive amination, while the morpholine amide provides a conformationally restricted hydrophilic anchor. This approach is directly supported by the GABA-mimetic class activity reported by Tsybina et al. (1980) .

Chemical Biology: Orthogonal Amine Deprotection in Multi-Step Bioconjugate Synthesis

In bioconjugate chemistry, the Cbz-protected precursor of 4-amino-1-morpholin-4-yl-butan-1-one can be carried through multiple synthetic steps and then selectively deprotected by hydrogenolysis without affecting Boc- or Fmoc-protected amines elsewhere in the molecule. This orthogonal strategy is evidenced by the synthetic route documented in the literature , making the compound a strategic choice for complex target synthesis.

Process Chemistry: Salt Form Selection for Optimal Solubility in Aqueous vs. Organic Media

Process chemists can choose between the free base (for organic-phase reactions) and the hydrochloride salt (for aqueous formulations) based on the specific solubility requirements of their synthetic sequence. The distinct molecular weights (172.22 vs. 208.69 g/mol) and physical forms provide clear procurement guidance .

Neuroscience Research Procurement: Differentiating from Industrial Morpholinobutanones

Neuroscience laboratories seeking GABA-mimetic tool compounds should specifically procure 4-amino-1-morpholin-4-yl-butan-1-one rather than non-amine morpholinobutanones such as N-butyrylmorpholine (CAS 5327-51-5), which lack the GABA pharmacophore and serve only industrial roles. The pharmacological lineage traced to Tsybina et al. (1980) provides the rationale for this targeted procurement .

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